molecular formula C12H7BrFIN4 B11791293 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11791293
M. Wt: 433.02 g/mol
InChI Key: NBJFLTGRAFOAJP-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzo[d][1,2,3]triazole core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Halogenation: Introduction of bromine, fluorine, and iodine atoms can be carried out using halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with molecular targets through its halogen atoms and triazole core. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine include other halogenated benzo[d][1,2,3]triazoles such as:

  • 4-Chloro-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
  • 4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

These compounds share similar structural features but differ in the type and position of halogen atoms, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C12H7BrFIN4

Molecular Weight

433.02 g/mol

IUPAC Name

4-bromo-6-fluoro-2-(3-iodophenyl)benzotriazol-5-amine

InChI

InChI=1S/C12H7BrFIN4/c13-10-11(16)8(14)5-9-12(10)18-19(17-9)7-3-1-2-6(15)4-7/h1-5H,16H2

InChI Key

NBJFLTGRAFOAJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2N=C3C=C(C(=C(C3=N2)Br)N)F

Origin of Product

United States

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